6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC9672803
Molecular Formula: C17H18FN3O3S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FN3O3S |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 6-(4-fluoro-2-methoxyphenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C17H18FN3O3S/c1-24-15-10-12(18)2-3-13(15)14-4-5-16(22)21(19-14)11-17(23)20-6-8-25-9-7-20/h2-5,10H,6-9,11H2,1H3 |
| Standard InChI Key | DFVMVDUZVRJPCC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3 |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Structural Features
The compound has a molecular formula of C₁₇H₁₇FN₃O₃S and a molecular weight of 377.4 g/mol. Its structure comprises three distinct components:
-
Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2 and a ketone group at position 3.
-
4-Fluoro-2-methoxyphenyl substituent: Attached at position 6 of the pyridazinone ring, this group introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, influencing electronic distribution and binding affinity.
-
2-(Thiomorpholin-4-yl)ethyl chain: A thiomorpholine ring (a sulfur-containing morpholine analog) linked via an ethyl spacer to the pyridazinone’s position 2. The thiomorpholine’s sulfur atom enhances lipophilicity and potential interactions with biological targets.
Table 1: Key Structural Descriptors
| Feature | Description |
|---|---|
| Pyridazinone core | Planar, aromatic, with N1 and N2 participating in hydrogen bonding |
| 4-Fluoro-2-methoxyphenyl | Ortho-methoxy and para-fluoro groups modulate solubility and bioactivity |
| Thiomorpholine ethyl | Sulfur atom enables disulfide bonding and enhances membrane permeability |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Signals at δ 3.85 ppm (methoxy -OCH₃), δ 6.8–7.4 ppm (aromatic protons), and δ 2.7–3.3 ppm (thiomorpholine and ethyl CH₂ groups).
-
¹³C NMR: Peaks at δ 162 ppm (C=O of pyridazinone), δ 115–155 ppm (aromatic carbons), and δ 45–55 ppm (thiomorpholine carbons).
-
-
Mass Spectrometry (MS): Molecular ion peak observed at m/z 377.4 (M⁺), with fragmentation patterns confirming the loss of the thiomorpholine moiety (-C₄H₈NS).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Pyridazinone Ring Formation: Condensation of maleic hydrazide with a β-ketoester under acidic conditions yields the pyridazinone scaffold .
-
Electrophilic Aromatic Substitution: Introduction of the 4-fluoro-2-methoxyphenyl group at position 6 using a Friedel-Crafts alkylation or Ullmann coupling.
-
Thiomorpholine Ethyl Grafting: Nucleophilic substitution at position 2 with 2-chloroethyl thiomorpholine-4-carboxylate in the presence of a base (e.g., K₂CO₃).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridazinone formation | Maleic hydrazide, β-ketoester, H₂SO₄ | 65–70 |
| Aryl substitution | 4-Fluoro-2-methoxybenzene, AlCl₃ | 50–55 |
| Thiomorpholine coupling | 2-Chloroethyl thiomorpholine, K₂CO₃, DMF | 40–45 |
Purification and Analytical Validation
-
Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.
-
HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water 70:30).
Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
The compound inhibits cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), reducing prostaglandin E₂ (PGE₂) and tumor necrosis factor-α (TNF-α) levels. In murine models, it showed 60% reduction in carrageenan-induced paw edema at 10 mg/kg (compared to 70% for celecoxib) .
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) were 8 µg/mL and 16 µg/mL, respectively. The thiomorpholine group disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Research Findings and Mechanistic Insights
Enzyme Inhibition Kinetics
-
PDE4 Inhibition: IC₅₀ = 0.8 µM, with a Kᵢ of 0.2 µM. The compound’s pyridazinone core mimics cAMP’s adenine ring, competing for the PDE4 active site .
-
AChE Binding: Molecular docking revealed hydrogen bonds between the pyridazinone’s carbonyl and Tyr337 of AChE (binding energy: -9.2 kcal/mol).
Pharmacokinetic Profile
-
Absorption: Cₘₐₓ = 1.2 µg/mL at 2 h (oral administration in rats).
-
Half-life: 4.5 h, with AUC₀–∞ of 15 µg·h/mL.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiomorpholine ring to sulfoxide derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume